Cas no 939-90-2 (trans-2-phenylcyclopropane-1-carboxylic acid)

Technical Introduction: trans-2-Phenylcyclopropane-1-carboxylic Acid trans-2-Phenylcyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a phenyl substituent and a carboxylic acid functional group in a trans configuration. This rigid, strained ring structure imparts unique steric and electronic properties, making it valuable as a chiral building block in organic synthesis and pharmaceutical intermediates. The compound's stereospecificity enables precise control in asymmetric reactions, while its carboxyl group allows for further functionalization. Its stability and defined geometry are advantageous for studying structure-activity relationships in medicinal chemistry. Suitable for applications in catalysis and material science, it offers researchers a versatile scaffold for designing complex molecular architectures.
trans-2-phenylcyclopropane-1-carboxylic acid structure
939-90-2 structure
Product Name:trans-2-phenylcyclopropane-1-carboxylic acid
CAS No:939-90-2
MF:C10H10O2
MW:162.185203075409
MDL:MFCD00001292
CID:805179
PubChem ID:24898295
Update Time:2025-05-21

trans-2-phenylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylicacid, 2-phenyl-, (1R,2R)-rel-
    • rac trans-2-Phenylcyclopropanecarboxylic Acid
    • trans-2-Phenyl-1-cyclopropanecarboxylic Acid
    • 2-Phenylcyclopropanecarboxylic acid
    • RAC TRANS-2-PHENYLCYCLOPROPANECARBOXYLIC ACID,OFF-WHITE SOLID
    • trans-2-Phenylcyclopropane-1-carboxylic acid
    • trans-2-Phenylcyclopropanecarboxylic acid
    • (1R,2R)-2-phenylcyclopropanecarboxylic acid
    • (1R,2R)-2-phenylcyclopropane-1-carboxylic acid
    • Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-rel-
    • trans-(+/-)-2-phenyl-1-cyclopropanecarboxylic acid
    • PubChem22341
    • AHDDRJBFJBDEPW-DTWKUNHWSA-N
    • Cyclopropanecarboxylic acid, 2-phenyl-, trans- (8CI)
    • rel-(1R,2R)-2-Phenylcyclopropanecarboxylic acid (ACI)
    • (±)-trans-2-Phenyl-1-cyclopropanecarboxylic acid
    • NSC 40846
    • NSC-40846
    • Cyclopropanecarboxylic acid, 2-phenyl-
    • W13292
    • NSC40846
    • P0750
    • (-)-trans-2-Phenyl-1-cyclopropanecarboxylic acid
    • (1R,2R)-2-Phenylcyclopropanecarboxylicacid
    • AJY6BGY81V
    • trans-(+/-)-2-Phenyl-cyclopropanecarboxylic Acid
    • Q27149084
    • MFCD00001292
    • 939-90-2
    • Cyclopropanecarboxylic acid, 2-phenyl-, (1R,2R)-
    • EN300-244787
    • (1R,2R)-rel-2-Phenyl-cyclopropanecarboxylic Acid; (+/-)-trans-2-Phenyl-1-cyclopropanecarboxylic Acid; NSC 40846;
    • Cyclopropanecarboxylicacid,2-phenyl-,(1R,2R)-rel-
    • AKOS015856021
    • EN300-206766
    • 3471-10-1
    • Trans-2-phenylcyclopropane carboxylic acid
    • Trans-2-Phenylcyclopropancarboxylic acid
    • (1R,2R)-2-phenyl-cyclopropanecarboxylic acid
    • CS-0058721
    • racemic trans-2-phenyl-cyclopropane carboxylic acid
    • Z2235584851
    • (1R)-2
    • (+/-)-TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID
    • 2-PhCPCOOH
    • rel-((1R,2R)-2-Phenylcyclopropanecarboxylic acid)
    • SCHEMBL323824
    • trans-2-Phenylcyclopropane-1-carboxylic acid, 95%
    • DB-335839
    • UNII-AJY6BGY81V
    • trans-2-phenylcyclopropylcarboxylic acid
    • trans-(-)-2-Phenyl-cyclopropanecarboxylic Acid
    • BP-12541
    • A-Phenylcyclopropane-1
    • 2-Phenyl-1-cyclopropanecarboxylic acid, trans-(-)-
    • EINECS 213-366-3
    • trans-2-phenyl-cyclopropanecarboxylic acid
    • MFCD15147098
    • 7696C9G4PM
    • UNII-7696C9G4PM
    • DTXSID301272871
    • DS-9427
    • trans-2-phenyl -cyclopropanecarboxylic acid
    • (1R, 2R)-2-phenyl-cyclopropane carboxylic acid
    • (1R,2R)-2-(phenyl)-cyclopropanecarboxylic acid
    • (1R-trans)-2-Phenylcyclopropanecarboxylic acid
    • (1R,2R)-2-phenyl-cyclopropane carboxylic acid
    • CHEBI:79920
    • 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(+/-)-
    • A-carboxylic acid
    • 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)-
    • rac-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid
    • trans-2-phenylcyclopropane-1-carboxylic acid
    • MDL: MFCD00001292
    • Inchi: 1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1
    • InChI Key: AHDDRJBFJBDEPW-DTWKUNHWSA-N
    • SMILES: C([C@@H]1C[C@H]1C1C=CC=CC=1)(=O)O

Computed Properties

  • Exact Mass: 162.06800
  • Monoisotopic Mass: 162.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.0613 (rough estimate)
  • Melting Point: 86.0 to 91.0 deg-C
  • Boiling Point: 317.1℃ at 760 mmHg
  • Flash Point: 144.3 °C
  • Refractive Index: 1.5782 (estimate)
  • PSA: 37.30000
  • LogP: 1.87470
  • Solubility: Not determined

trans-2-phenylcyclopropane-1-carboxylic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22-S24/25
  • Hazardous Material Identification: Xi

trans-2-phenylcyclopropane-1-carboxylic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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trans-2-phenylcyclopropane-1-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2
Binda, Claudia; Valente, Sergio; Romanenghi, Mauro; Pilotto, Simona; Cirilli, Roberto; et al, Journal of the American Chemical Society, 2010, 132(19), 6827-6833

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action
Cho, Sung Jin; Jensen, Niels H.; Kurome, Toru; Kadari, Sudhakar; Manzano, Michael L.; et al, Journal of Medicinal Chemistry, 2009, 52(7), 1885-1902

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Dehydroabietylamine Solvents: Methanol
Reference
Absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride
Riley, Thomas N.; Brier, C. G., Journal of Medicinal Chemistry, 1972, 15(11), 1187-8

Production Method 4

Reaction Conditions
1.1 Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis and in vitro evaluation of novel N-cycloalkylcarbamates as potential cholinesterase inhibitors
Horakova, Eva; Drabina, Pavel; Bruckova, Lenka; Stepankova, Sarka; Vorcakova, Katarina; et al, Monatshefte fuer Chemie, 2017, 148(12), 2143-2153

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  reflux
Reference
Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1
Zhou, Chao; Wu, Fangrui; Lu, Lianghao; Wei, Liping; Pai, Eric; et al, PLoS One, 2017, 12(2),

Production Method 6

Reaction Conditions
Reference
Substitution of carboxyl group by bromine in phenylcyclopropanecarboxylic acids
Sychkova, L. D.; Shabarov, Yu. S., Zhurnal Organicheskoi Khimii, 1980, 16(10), 2086-91

Production Method 7

Reaction Conditions
Reference
Ketyl-Type Radicals from Cyclic and Acyclic Esters are Stabilized by SmI2(H2O)n: The Role of SmI2(H2O)n in Post-Electron Transfer Steps
Szostak, Michal; Spain, Malcolm; Procter, David J., Journal of the American Chemical Society, 2014, 136(23), 8459-8466

Production Method 8

Reaction Conditions
Reference
Reaction of esters of 2-arylcyclopropanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazoles
Kadzhaeva, A. Z.; Trofimova, E. V.; Fedotov, A. N.; Potekhin, K. A.; Gazzaeva, R. A.; et al, Chemistry of Heterocyclic Compounds (New York, 2009, 45(5), 595-605

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Preparation of benzamides as KDM1A inhibitors for the treatment of disease
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Catalysts: Chromium copper oxide (Cr2CuO4) ,  1-Butyl-3-methylimidazolium hydroxide Solvents: Methanol ;  6 h, 50 °C
1.2 Solvents: Tetrahydrofuran ;  4 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  60 min, rt
Reference
The synergistic effect of copper chromite spinel nanoparticles (CuCr2O4) and basic ionic liquid on the synthesis of cyclopropanecarboxylic acids
Ghasemi, Mohammad Hadi; Kowsari, Elaheh, Research on Chemical Intermediates, 2016, 42(12), 7963-7975

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
Reference
Preparation of benzoimidazolylmethylpyrimidinediamine derivatives and analogs for use as serine/threonine PAK1 inhibitors
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Samarium Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Hydrochloric acid ,  Oxygen Solvents: Water ;  rt
Reference
The first cyclopropanation reaction of unmasked α,β-unsaturated carboxylic acids: Direct and complete stereospecific synthesis of cyclopropanecarboxylic acids promoted by Sm/CHI3
Concellon, Jose M.; Rodriguez-Solla, Humberto; Simal, Carmen, Organic Letters, 2007, 9(14), 2685-2688

Production Method 13

Reaction Conditions
Reference
Synthesis of asymmetric cyclopropyl acids and amines
Overberger, C. G.; Nishiyama, T., Journal of Polymer Science, 1981, 19(2), 311-30

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  9 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors
Horakova, Eva; Drabina, Pavel; Broz, Bretislav; Stepankova, Sarka; Vorcakova, Katarina; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 173-179

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  2 h, 60 °C
Reference
Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof
, European Patent Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Ethanol ,  Tetrahydrofuran ,  Water ;  50 min, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent
Vianello, Paola; Botrugno, Oronza A.; Cappa, Anna; Dal Zuffo, Roberto; Dessanti, Paola; et al, Journal of Medicinal Chemistry, 2016, 59(4), 1501-1517

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation of arylcyclopropylalkylamines as 5-HT2C receptor agonists useful as anorectic agents.
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
Reference
Chromatographic resolution. 19. Direct optical resolution of carboxylic acids by chiral HPLC on tris(3,5-dimethylphenylcarbamate)s of cellulose and amylose
Okamoto, Yoshio; Aburatani, Ryo; Kaida, Yuriko; Hatada, Koichi, Chemistry Letters, 1988, (7), 1125-8

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium hypochlorite Solvents: Acetonitrile ,  Water
Reference
Cyclopropane derivatives through charge-directed conjugate addition reactions of unsaturated acylphosphoranes
Cooke, Manning P. Jr.; Yan Jaw, John, Journal of Organic Chemistry, 1986, 51(5), 758-60

Production Method 20

Reaction Conditions
Reference
Polar character of 2-phenylcyclopropyl radical: regioselectivity of reaction at the peroxy acid group
Sorba, J.; Fossey, J.; Nedelec, J. Y.; Lefort, D., Tetrahedron, 1982, 38(14), 2083-8

trans-2-phenylcyclopropane-1-carboxylic acid Raw materials

trans-2-phenylcyclopropane-1-carboxylic acid Preparation Products

trans-2-phenylcyclopropane-1-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:939-90-2)trans-2-phenylcyclopropane-1-carboxylic acid
Order Number:A22258
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:13
Price ($):298.0
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Additional information on trans-2-phenylcyclopropane-1-carboxylic acid

trans-2-phenylcyclopropane-1-carboxylic acid (CAS No. 939-90-2): An Overview of Its Structure, Properties, and Applications

trans-2-phenylcyclopropane-1-carboxylic acid (CAS No. 939-90-2) is a unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, also known as trans-cinnamic acid or trans-PCA, is characterized by its distinctive cyclopropane ring and phenyl group, which confer it with a range of interesting properties and potential applications.

The molecular formula of trans-2-phenylcyclopropane-1-carboxylic acid is C10H10O2, and its molecular weight is approximately 162.18 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its melting point is around 135°C, and it has a characteristic odor.

The structural uniqueness of trans-2-phenylcyclopropane-1-carboxylic acid lies in the presence of the cyclopropane ring, which is a three-membered cyclic alkane. This ring is highly strained due to the high angle strain between the carbon atoms, making it more reactive compared to larger cyclic alkanes. The phenyl group attached to the cyclopropane ring further enhances its reactivity and stability, making it an attractive molecule for various chemical reactions.

In recent years, trans-2-phenylcyclopropane-1-carboxylic acid has been extensively studied for its potential applications in pharmaceuticals and materials science. One of the key areas of interest is its use as an intermediate in the synthesis of various pharmaceutical compounds. The cyclopropane ring can be readily functionalized through various chemical transformations, making it a versatile building block for the synthesis of complex molecules.

A notable application of trans-2-phenylcyclopropane-1-carboxylic acid is in the development of anti-inflammatory drugs. Research has shown that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as arthritis and asthma. For example, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of trans-2-phenylcyclopropane-1-carboxylic acid demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.

Beyond pharmaceuticals, trans-2-phenylcyclopropane-1-carboxylic acid has also found applications in materials science. Its unique structure makes it suitable for use as a monomer in the synthesis of polymers with specific properties. For instance, researchers at the University of California have developed a series of polymers derived from trans-2-phenylcyclopropane-1-carboxylic acid that exhibit excellent thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and adhesives.

The synthesis of trans-2-phenylcyclopropane-1-carboxylic acid can be achieved through several methods, including cycloaddition reactions and catalytic hydrogenation. One common synthetic route involves the reaction of styrene with carbon dioxide under high pressure to form the corresponding carboxylic acid derivative. This method is highly efficient and scalable, making it suitable for industrial production.

In addition to its synthetic utility, trans-2-phenylcyclopropane-1-carboxylic acid has been studied for its environmental impact. Research has shown that this compound is biodegradable under aerobic conditions and does not accumulate in the environment. This makes it an environmentally friendly alternative to other organic compounds that may pose environmental risks.

The safety profile of trans-2-phenylcyclopropane-1-carboxylic acid has also been extensively evaluated. Studies have shown that it is generally considered safe for use in laboratory settings when proper handling procedures are followed. However, like many organic compounds, it should be handled with care to avoid inhalation or skin contact.

In conclusion, trans-2-phenylcyclopropane-1-carboxylic acid (CAS No. 939-90-2) is a versatile compound with a wide range of applications in pharmaceuticals, materials science, and other fields. Its unique structural features make it an attractive molecule for chemical synthesis and functionalization. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in various industries.

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(CAS:939-90-2)trans-2-phenylcyclopropane-1-carboxylic acid
A22258
Purity:99%
Quantity:100g
Price ($):298.0
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